RG 14921

説明

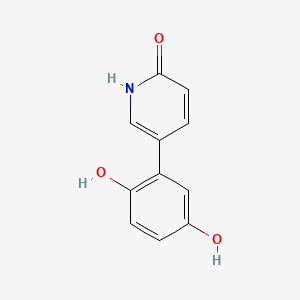

5-(2,5-Dihydroxyphenyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted at the 5-position with a 2,5-dihydroxyphenyl group. This structure confers unique physicochemical and biological properties, including hydrogen-bonding capacity via its phenolic hydroxyl groups and aromatic conjugation. For instance, chalcone derivatives like 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (–5) share the 2,5-dihydroxyphenyl moiety, highlighting its role in solvatochromism and cytotoxicity.

特性

CAS番号 |

144909-21-7 |

|---|---|

分子式 |

C11H9NO3 |

分子量 |

203.19 g/mol |

IUPAC名 |

5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H9NO3/c13-8-2-3-10(14)9(5-8)7-1-4-11(15)12-6-7/h1-6,13-14H,(H,12,15) |

InChIキー |

BTJICUWFWQIODX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)O |

外観 |

Solid powder |

他のCAS番号 |

144909-21-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

RG 14921; RG14921; RG-14921. |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Hydroxyl Groups : The 2,5-dihydroxy substitution pattern (as in the target compound and chalcone analogs) enhances hydrogen-bonding interactions, which may improve solubility in polar solvents and influence biological activity (e.g., anti-HIV activity in ).

- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., ) reduce electron density on the aromatic ring, altering reactivity and intermolecular interactions compared to hydroxylated analogs.

Physicochemical Properties

Solvatochromism and UV-Vis Spectroscopy

- Chalcone Derivative (1-(2,5-Dihydroxyphenyl)-3-pyridin-2-yl-propenone): Exhibits solvatochromic behavior with bathochromic shifts in aprotic solvents (e.g., DMSO: λₘₐₓ = 314 nm and 236 nm). Acidic conditions induce darker color changes due to protonation/deprotonation of hydroxyl groups .

- Flavone Derivatives : Cyclization of the chalcone eliminates the α,β-unsaturated ketone, resulting in a single UV-Vis peak at 309.5 nm, distinct from the dual peaks of the chalcone precursor .

- Pyridinone Core: Pyridin-2-one derivatives typically show absorption in the 250–320 nm range, influenced by substituents. For example, electron-withdrawing groups (e.g., -F, -Cl) may redshift λₘₐₓ compared to hydroxylated analogs.

Cytotoxicity and Therapeutic Potential

- Chalcone Derivative : Displays low cytotoxicity (cell viability >60% in T47D cancer cells) due to reversible H-bonding between hydroxyl groups and cellular targets .

- Butyl 2,5-Dihydroxyphenyl Acetate : Demonstrates potent anti-HIV activity (EC₅₀ = 9.80 μM), attributed to the 2,5-dihydroxy motif’s ability to interact with viral enzymes .

- 5-(3',4'-Dihydroxyphenyl)-γ-Valerolactone: A metabolite with high bioavailability, detected in synovial fluid, suggesting hydroxyl positioning (3',4' vs. 2,5) influences tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。